Cas no 122894-73-9 (Ethyl 2,3,4,5-tetrafluorobenzoate)

Ethyl 2,3,4,5-tetrafluorobenzoate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2,3,4,5-tetrafluorobenzoate
- 2,3,4,5-TETRAFLUORO-BENZOIC ACID ETHYL ESTER
- RARECHEM AL BI 0650
- 2,3,4,5-Tetrafluorobenzoic Acid Ethyl Ester
- Ethyl 2H-tetrafluorobenzoate
- ethy-2,3,4,5-tetrafluorobenzoate
- 5-Tetrafluoro-benzoic acid ethyl ester
- Benzoic acid,2,3,4,5-tetrafluoro-, ethyl ester
- Benzoic acid, 2,3,4,5-tetrafluoro-, ethyl ester
- PubChem4072
- SBHMXBYMQZRRLC-UHFFFAOYSA-N
- Ethyl2,3,4,5-Tetrafluorobenzoate
- SBB063087
- ethyl 2,3,4,5-tetrakis(fluoranyl)be
- J-004870
- T2094
- Ethyl 2,3,4,5-Tetrafluoro Benzoate
- 122894-73-9
- H10766
- CS-0196608
- SCHEMBL2001481
- A804990
- AC-11520
- DTXSID30379014
- FT-0642991
- MFCD02094158
- AKOS007930429
- AS-9424
- DB-004576
-
- MDL: MFCD02094158
- インチ: 1S/C9H6F4O2/c1-2-15-9(14)4-3-5(10)7(12)8(13)6(4)11/h3H,2H2,1H3
- InChIKey: SBHMXBYMQZRRLC-UHFFFAOYSA-N
- ほほえんだ: FC1=C(C(=C(C([H])=C1C(=O)OC([H])([H])C([H])([H])[H])F)F)F
計算された属性
- せいみつぶんしりょう: 222.03000
- どういたいしつりょう: 222.03
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 236
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 26.3
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.382
- ふってん: 88°C/13mmHg(lit.)
- フラッシュポイント: 95 ºC
- 屈折率: 1.4440
- PSA: 26.30000
- LogP: 2.41970
- ようかいせい: 未確定
Ethyl 2,3,4,5-tetrafluorobenzoate セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- セキュリティの説明: 24/25
-
危険物標識:
- ちょぞうじょうけん:Store at room temperature
Ethyl 2,3,4,5-tetrafluorobenzoate 税関データ
- 税関コード:2916399090
- 税関データ:
中国税関コード:
2916399090概要:
29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること
要約:
29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
Ethyl 2,3,4,5-tetrafluorobenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B21920-10g |
Ethyl 2,3,4,5-tetrafluorobenzoate, 98% |
122894-73-9 | 98% | 10g |
¥1994.00 | 2023-03-03 | |
Alichem | A019096321-500g |
Ethyl 2,3,4,5-tetrafluorobenzoate |
122894-73-9 | 97% | 500g |
$472.16 | 2023-09-03 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | T2094-25g |
Ethyl 2,3,4,5-tetrafluorobenzoate |
122894-73-9 | 98.0%(GC) | 25g |
¥340.0 | 2022-06-10 | |
TRC | E926890-2.5g |
Ethyl 2,3,4,5-Tetrafluorobenzoate |
122894-73-9 | 2.5g |
$ 80.00 | 2022-06-05 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | T2094-100g |
Ethyl 2,3,4,5-tetrafluorobenzoate |
122894-73-9 | 98.0%(GC) | 100g |
¥950.0 | 2022-06-10 | |
Oakwood | 337142-1g |
Ethyl 2,3,4,5-tetrafluorobenzoate |
122894-73-9 | 1g |
$10.00 | 2024-07-19 | ||
Oakwood | 337142-5g |
Ethyl 2,3,4,5-tetrafluorobenzoate |
122894-73-9 | 5g |
$19.00 | 2024-07-19 | ||
abcr | AB402792-100g |
Ethyl 2,3,4,5-tetrafluorobenzoate, 95%; . |
122894-73-9 | 95% | 100g |
€109.40 | 2024-07-23 | |
A2B Chem LLC | AA25343-5g |
Ethyl 2,3,4,5-tetrafluorobenzoate |
122894-73-9 | 98% | 5g |
$13.00 | 2024-04-20 | |
Aaron | AR000KEJ-25g |
Benzoic acid, 2,3,4,5-tetrafluoro-, ethyl ester |
122894-73-9 | 98% | 25g |
$16.00 | 2025-01-20 |
Ethyl 2,3,4,5-tetrafluorobenzoate 関連文献
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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5. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
関連分類
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acid esters
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acids and derivatives Benzoic acid esters
- Pharmaceutical and Biochemical Products Medicinal Building Blocks Fluorine containing Building Blocks
Ethyl 2,3,4,5-tetrafluorobenzoateに関する追加情報
Ethyl 2,3,4,5-Tetrafluorobenzoate: A Comprehensive Overview
Ethyl 2,3,4,5-tetrafluorobenzoate (CAS No. 122894-73-9) is a highly fluorinated aromatic ester that has garnered significant attention in various fields due to its unique chemical properties and versatile applications. This compound is characterized by its tetrafluorinated benzene ring structure, which imparts exceptional stability and reactivity under specific conditions. The molecule's structure consists of a benzoic acid derivative with four fluorine atoms attached to the benzene ring and an ethyl ester group. This combination makes it a valuable compound in organic synthesis and material science.
The synthesis of Ethyl 2,3,4,5-tetrafluorobenzoate typically involves multi-step processes that include fluorination reactions and esterification. Recent advancements in fluorination techniques have enabled more efficient and selective methods for producing this compound. For instance, the use of electrophilic fluorination agents such as HF or F2 under controlled conditions has been optimized to achieve higher yields and purity levels. Additionally, the application of transition metal catalysts in these reactions has been explored to enhance reaction rates and selectivity.
One of the most notable applications of Ethyl 2,3,4,5-tetrafluorobenzoate is in the field of pharmaceuticals. The compound serves as an intermediate in the synthesis of various bioactive molecules due to its ability to undergo diverse chemical transformations. Recent studies have highlighted its role in the development of anti-inflammatory agents and potential anticancer drugs. For example, researchers have demonstrated that derivatives of this compound exhibit significant inhibitory effects on specific enzymes associated with inflammation and tumor growth.
In materials science, Ethyl 2,3,4,5-tetrafluorobenzoate has been utilized as a precursor for the synthesis of advanced polymers and high-performance materials. The fluorinated benzene ring provides excellent thermal stability and chemical resistance to these materials. Recent research has focused on incorporating this compound into polymeric structures to enhance their mechanical properties and durability under harsh environmental conditions.
The electronic properties of Ethyl 2,3,4,5-tetrafluorobenzoate also make it a promising candidate for applications in optoelectronics. The tetrafluorinated benzene ring introduces significant electron-withdrawing effects into the molecule's structure, which can be exploited in designing organic light-emitting diodes (OLEDs) and photovoltaic devices. Studies have shown that incorporating this compound into OLED architectures can improve device efficiency and stability.
From an environmental perspective, understanding the degradation pathways of Ethyl 2,3,4,5-tetrafluorobenzoate is crucial for assessing its potential impact on ecosystems. Recent investigations have revealed that this compound undergoes slow hydrolysis under alkaline conditions but remains relatively stable under neutral or acidic pH levels. Its persistence in certain environmental matrices underscores the need for careful handling during industrial processes to minimize ecological risks.
In conclusion,Ethyl 2,3,4,,5-Tetrafluorobenzoate (CAS No.122894-73-9) stands out as a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical properties make it an invaluable tool in organic synthesis,, materials science,, pharmaceuticals,, and optoelectronics.. As research continues to uncover new potential uses for this compound,, its significance in both academic and industrial settings is expected to grow further..
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